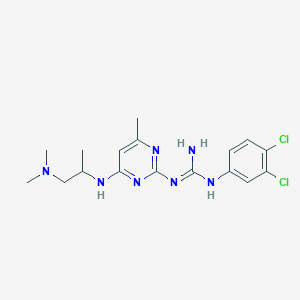
(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:
-
Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.
-
Functional Groups
Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.
Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.
Preparation Methods
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.
Reaction Conditions:
Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.
Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.
Industrial Production:
- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.
Chemical Reactions Analysis
Reactions:
Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.
Substitution: Chlorine can be substituted with other functional groups.
Redox Reactions: Oxidation or reduction of specific functional groups.
Common Reagents:
Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.
Halogenating Agents: For chlorination.
Oxidizing/Reducing Agents: To modify functional groups.
Major Products:
Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.
Modified Derivatives: Substituted or oxidized forms.
Scientific Research Applications
Antiviral Agents: Purine analogs have antiviral activity.
Nucleoside Analog Chemotherapy: Used against cancer.
Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.
Molecular Probes: Fluorescently labeled derivatives for cellular imaging.
Mechanism of Action
Inhibition: The compound may inhibit viral polymerases or cellular enzymes.
DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C10H10ClN5O3 |
|---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
InChI Key |
CHJNOSMDBFGGQH-QCUWZOMOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
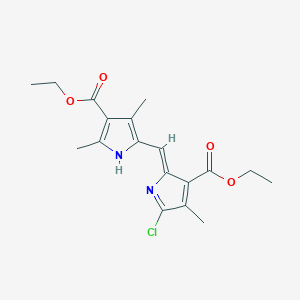
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)


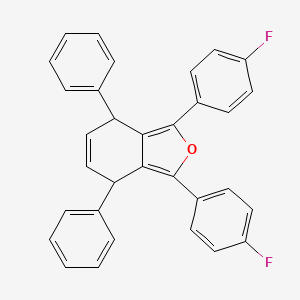
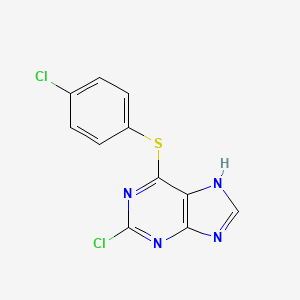


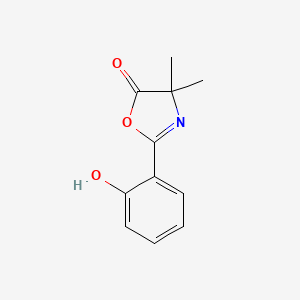
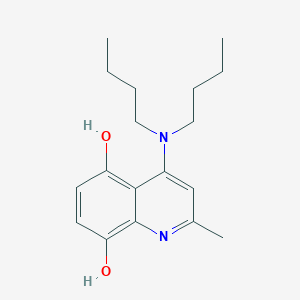
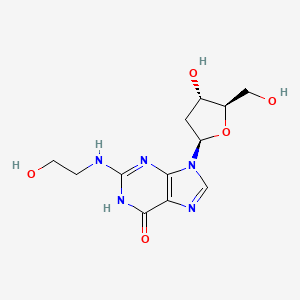
![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
